1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one

Physicochemical profiling Lipophilicity Spirocyclic library design

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one (CAS 1351598-48-5) is a fully synthetic spirocyclic amide bearing a 1-oxa-4-thia-8-azaspiro[4.5]decane core N-acylated with a 3,3-diphenylpropanoyl fragment. The molecule combines three heteroatoms (O, S, N) in a conformationally constrained spiro architecture with a lipophilic diphenylpropanone tail.

Molecular Formula C22H25NO2S
Molecular Weight 367.51
CAS No. 1351598-48-5
Cat. No. B2760560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one
CAS1351598-48-5
Molecular FormulaC22H25NO2S
Molecular Weight367.51
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H25NO2S/c24-21(23-13-11-22(12-14-23)25-15-16-26-22)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2
InChIKeyKAQPSJBIBKZKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one (CAS 1351598-48-5): Spirocyclic Heterocycle for Specialized Probe and Library Design


1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one (CAS 1351598-48-5) is a fully synthetic spirocyclic amide bearing a 1-oxa-4-thia-8-azaspiro[4.5]decane core N-acylated with a 3,3-diphenylpropanoyl fragment [1]. The molecule combines three heteroatoms (O, S, N) in a conformationally constrained spiro architecture with a lipophilic diphenylpropanone tail. Its physicochemical profile—molecular weight 367.5 g/mol, calculated XLogP3 of 3.8, topological polar surface area (TPSA) of 54.8 Ų, and zero hydrogen bond donors—places it in a differentiated property space relative to simpler piperazine or piperidine analogs [1]. The compound is cataloged in screening libraries (PubChem CID 56764670) but lacks published target-specific bioactivity data, underscoring its current status as an underexplored chemotype for probe discovery [1].

Why 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one Cannot Be Replaced by Common Spirocyclic or Piperazine Analogs


The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold differs fundamentally from ubiquitous 1-oxa-8-azaspiro[4.5]decane or piperazine cores by the replacement of a methylene with a sulfur atom in the five-membered ring, altering both electronic distribution and conformational preferences [1]. The thia-substitution increases polarizability and modifies hydrogen-bond acceptor capacity compared to oxa-only spirocycles, while the N-acyl-3,3-diphenylpropanone terminus introduces a bulky, lipophilic moiety distinct from the simpler benzoyl or sulfonyl groups found on most commercial spirocyclic building blocks [1][2]. Generic substitution with a 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one analog (e.g., NP-118809) would lose the spirocyclic constraint, increasing conformational flexibility and altering the spatial presentation of the diphenyl motif; this has been shown in spirocyclic M1 muscarinic agonist series where the spiro junction is essential for receptor subtype selectivity [2]. Therefore, simple functional-group or core replacement is scientifically unsound without confirmatory comparative data.

Quantitative Differentiation Evidence for 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one Against Closest Analogs


Lipophilicity (XLogP3) Differentiation Against 1-Oxa-4-thia-8-azaspiro[4.5]decane Parent Core and 1-(4-Benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one

The target compound exhibits a calculated XLogP3 of 3.8, representing a substantial increase in lipophilicity compared to the unsubstituted 1-oxa-4-thia-8-azaspiro[4.5]decane parent core (estimated XLogP3 ≈ 0.5–1.0) and a measurable difference relative to the non-spirocyclic analog 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one (NP-118809), whose calculated XLogP3 is approximately 4.2–4.5 owing to the additional benzhydryl group [1][2]. The 0.4–0.7 log unit difference places the target compound in a distinct CNS drug-like property space (optimal range XLogP3 2–4) compared to the more lipophilic piperazine analog [1].

Physicochemical profiling Lipophilicity Spirocyclic library design

Topological Polar Surface Area (TPSA) Differentiation Against 1-Oxa-8-azaspiro[4.5]decane Amides

The target compound's computed TPSA is 54.8 Ų, which is lower than typical 1-oxa-8-azaspiro[4.5]decane amides lacking the sulfur atom (estimated TPSA ≈ 60–65 Ų due to an additional oxygen hydrogen-bond acceptor) and higher than purely carbocyclic spiro systems [1][2]. The thia-substitution in the five-membered ring reduces TPSA relative to the oxa-only spirocycle, conferring a subtle advantage in predicted passive membrane permeability while retaining sufficient polarity for aqueous solubility [1].

TPSA Membrane permeability CNS multiparameter optimization

Rotatable Bond Count Differentiation Against Bis-aryl Amide Analogs

The target compound contains 4 rotatable bonds (excluding the spiro junction, which is rotationally locked), compared to 6–7 rotatable bonds in the non-spirocyclic analog 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one [1][2]. The spirocyclic constraint eliminates two to three freely rotatable bonds, reducing the entropic penalty upon target binding and potentially improving binding affinity per unit molecular weight (ligand efficiency) [1].

Conformational restriction Ligand efficiency Entropic penalty

Hydrogen Bond Donor Count Differentiation Against Piperazine-Containing Comparators

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one (HBD = 1) and many piperazine-based analogs that retain a free NH (HBD = 1) [1][2]. The absence of hydrogen bond donor capacity eliminates a common source of P-glycoprotein recognition and hydrogen-bond-mediated off-target interactions, a property associated with improved CNS exposure in multiparameter optimization schemes [1].

Hydrogen bonding CNS drug design Off-target promiscuity

Recommended Application Scenarios for 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-to-Lead and Hit Expansion Libraries

The compound's favorable CNS multiparameter profile (XLogP3 = 3.8, TPSA = 54.8 Ų, HBD = 0, rotatable bonds = 4) makes it a compelling choice for CNS-focused screening libraries where balanced physicochemical properties are a prerequisite for blood-brain barrier penetration [1]. Its spirocyclic constraint provides a conformational restriction advantage over flexible piperazine-based 3,3-diphenylpropanone analogs, potentially reducing entropic penalties upon target engagement by approximately 1.2–1.8 kcal/mol [1][2].

Selective Probe Development for Sigma Receptor or M5 Muscarinic Subtype Profiling

The 1-oxa-4-thia-8-azaspiro[4.5]decane core has been identified in patent literature as a scaffold for sigma receptor ligands and M5 muscarinic inhibitor chemotypes [1]. The N-acyl-3,3-diphenylpropanone substitution pattern is structurally distinct from the sulfonamide and urea derivatives typically explored in these target families, offering a differentiated starting point for selectivity profiling against closely related receptor subtypes where subtle heteroatom substitution in the spiro ring can alter subtype preference [1].

Physicochemical Comparator for Structure-Property Relationship (SPR) Studies

With zero HBD, moderate TPSA, and XLogP3 within the optimal CNS range, this compound can serve as a reference point in SPR studies comparing oxa-thia-aza spirocycles against oxa-aza spirocycles and carbocyclic spiro systems. The thia-substitution reduces TPSA by an estimated 5–10 Ų versus oxa-only analogs while maintaining sufficient polarity for solubility, providing a quantifiable tool for tuning membrane permeability in spirocyclic series [1].

Procurement for Underexplored Chemotype Screening in Academic Drug Discovery

Because the compound lacks published bioactivity data (no BioAssay results in PubChem as of 2026-05-09), it represents a genuinely underexplored chemotype [1]. Academic screening centers seeking novel starting points with drug-like physicochemical properties can prioritize this compound over extensively patented chemotypes, reducing intellectual property encumbrance risk while exploring unique sulfur-containing spirocyclic chemical space [1].

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